3-Buten-1-amine

Description

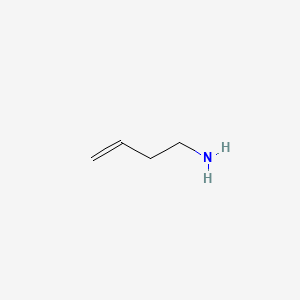

Structure

3D Structure

Properties

IUPAC Name |

but-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-2-3-4-5/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVKKRLMJCWVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332126 | |

| Record name | 3-Buten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2524-49-4 | |

| Record name | 3-Buten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-en-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Buten-1-amine chemical properties and structure

An In-depth Technical Guide to 3-Buten-1-amine: Chemical Properties, Structure, and Applications

Introduction

This compound, also known as homoallylamine, is an aliphatic terminal amine with significant utility in organic synthesis and proteomics research.[1][2] Its structure, featuring both a primary amine and a terminal alkene, makes it a versatile building block for the synthesis of more complex molecules and a useful tool in biochemical assays. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, application in reactions, and purification.

| Property | Value |

| Molecular Formula | C₄H₉N[3][4] |

| Molecular Weight | 71.12 g/mol [3][4] |

| IUPAC Name | But-3-en-1-amine[4] |

| CAS Number | 2524-49-4[2][3][4][5] |

| Boiling Point | 74-82.5 °C at 760 mmHg[3][5] |

| Density | 0.777 - 0.8 g/cm³[3][5] |

| Refractive Index | 1.424 - 1.425[3][5] |

| Flash Point | -3.7 °C[3] |

| pKa | 9.96 ± 0.10 (Predicted)[5] |

| Water Solubility | Miscible[1][2][5] |

| LogP | 0.61[3] |

| Vapor Pressure | 78.5 ± 0.1 mmHg at 25°C[3] |

| SMILES | C=CCCN[4] |

| InChI Key | ASVKKRLMJCWVQF-UHFFFAOYSA-N[4] |

Chemical Structure and Identification

This compound is an alkylamine characterized by a four-carbon chain with a double bond between C3 and C4, and a primary amine group at the C1 position.[2][4]

Caption: 2D Structure of this compound.

Experimental Protocols

Synthesis of Primary Amines: Reductive Amination

A common and effective method for the synthesis of primary amines is the reductive amination of aldehydes or ketones.[6][7] This approach can be adapted for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with a suitable solvent (e.g., ethanol).

-

Reagents: 3-Butenal (the corresponding aldehyde) is dissolved in the solvent. An ammonia source, such as aqueous ammonia, is added.[7] A reducing agent, such as sodium borohydride, is then added portion-wise to the solution while maintaining a controlled temperature.[7]

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly below to control the exothermic nature of the reduction. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic salts. The crude product is purified by distillation to yield pure this compound.

Caption: General workflow for the synthesis of this compound via reductive amination.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

Primary amines like this compound exhibit characteristic IR absorption bands.[8][9]

-

N-H Stretch: Two bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. These bands are typically sharper and weaker than the O-H stretches of alcohols.[8][10]

-

N-H Bend: A bending vibration for the primary amine is observed in the 1650-1580 cm⁻¹ range.[10]

-

C-N Stretch: The C-N stretching vibration for an aliphatic amine appears as a medium to weak band in the 1250–1020 cm⁻¹ region.[10]

-

C=C Stretch: A band corresponding to the carbon-carbon double bond stretch is expected around 1640 cm⁻¹.

-

=C-H Stretch: A band for the vinyl C-H stretch will appear above 3000 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

The ¹H NMR spectrum of this compound provides distinct signals for its different protons.

-

N-H Protons: The two protons on the nitrogen atom typically appear as a broad singlet. Their chemical shift can vary and they can be exchanged with D₂O, causing the signal to disappear, which is a key identification method.[8][9]

-

Aliphatic Protons: The protons on the carbons adjacent to the amine group (-CH₂-N) are deshielded and would appear further downfield compared to standard alkane protons.[8][9]

-

Olefinic Protons: The protons on the double bond (=CH and =CH₂) will have characteristic chemical shifts in the vinyl region of the spectrum (typically 4.5-6.5 ppm) and will show coupling to each other.

Applications in Research

This compound and its derivatives have applications in various research areas. Notably, its hydrochloride salt is utilized to enhance the detection of neurodegenerative diseases like Alzheimer's in ELISA titrations. It functions by reducing the non-specific binding of molecules and proteins, thereby lowering the background signal and improving the assay's sensitivity.[1][2]

References

- 1. This compound, tech. 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 2524-49-4 [chemicalbook.com]

- 3. This compound | CAS#:2524-49-4 | Chemsrc [chemsrc.com]

- 4. This compound | C4H9N | CID 443732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 2524-49-4 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

Spectroscopic Profile of 3-Buten-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-buten-1-amine (C₄H₉N), a primary aliphatic amine with a terminal double bond. This document details its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information herein is intended to serve as a valuable reference for the identification, characterization, and utilization of this compound in organic synthesis, proteomics research, and other scientific applications.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-3 (-CH=) |

| ~5.1-5.0 | m | 2H | H-4 (=CH₂) |

| ~2.7 | t | 2H | H-1 (-CH₂-NH₂) |

| ~2.2 | q | 2H | H-2 (-CH₂-) |

| ~1.2 (variable) | s (broad) | 2H | -NH₂ |

¹³C NMR (Carbon-13 NMR) Predicted Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~138 | C-3 (-CH=) |

| ~115 | C-4 (=CH₂) |

| ~42 | C-1 (-CH₂-NH₂) |

| ~39 | C-2 (-CH₂-) |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~3380-3300 | Medium (two bands) | N-H stretch (primary amine) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2930, 2860 | Medium | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1650-1580 | Medium | N-H bend (primary amine)[1] |

| ~1440 | Medium | =CH₂ scissoring |

| ~1250–1020 | Medium | C-N stretch (aliphatic amine)[1] |

| ~990, 910 | Strong | =C-H bend (out-of-plane) |

| ~910-665 | Strong, Broad | N-H wag (primary amine)[1] |

Mass Spectrometry (MS)

| m/z (Predicted) | Relative Intensity (%) | Assignment |

| 71 | Moderate | [M]⁺ (Molecular Ion) |

| 70 | Low | [M-H]⁺ |

| 56 | Moderate | [M-NH₃]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 30 | High | [CH₂NH₂]⁺ (from α-cleavage) |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for a compound like this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ 0.00 ppm). The sample is gently agitated to ensure homogeneity.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Acquisition Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and the co-addition of 16-64 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each unique carbon atom.

-

Acquisition Parameters: A wider spectral width (e.g., 0-160 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Infrared (IR) Spectroscopy

-

ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) Spectroscopy:

-

The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol), and a background spectrum is collected.

-

A small drop of neat (undiluted) this compound is placed directly onto the crystal.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (typically 16-32) are co-added to enhance the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of 3-Buten-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Buten-1-amine, a valuable building block in organic synthesis and drug discovery. The document details multiple synthetic routes with experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes key chemical pathways and workflows using Graphviz diagrams.

Synthesis of this compound

Several synthetic strategies can be employed to produce this compound. This guide focuses on three prominent methods: the Gabriel synthesis via a Mitsunobu reaction, reductive amination of 3-butenal, and the reduction of 3-butenenitrile.

Gabriel Synthesis from 3-Buten-1-ol via Mitsunobu Reaction

This two-step method provides a reliable route to this compound, starting from the commercially available 3-buten-1-ol. The first step involves a Mitsunobu reaction to form the N-(but-3-en-1-yl)phthalimide intermediate, which is then cleaved in the second step using hydrazine to yield the desired primary amine. This method is advantageous as it avoids the common issue of over-alkylation often encountered in other amine syntheses[1].

Experimental Protocol:

Step 1: Synthesis of N-(but-3-en-1-yl)phthalimide

-

To a solution of 3-buten-1-ol (1.0 equivalent) in tetrahydrofuran (THF), add phthalimide (1.2 equivalents) and triphenylphosphine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution[2].

-

Allow the reaction mixture to warm to room temperature and stir for 6 to 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with ethyl acetate and filter to remove the triphenylphosphine oxide byproduct.

-

Wash the filtrate successively with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified N-(but-3-en-1-yl)phthalimide (1.0 equivalent) in methanol or ethanol.

-

Add hydrazine hydrate (1.0 to 1.2 equivalents) to the solution.

-

Reflux the mixture for 2 to 4 hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and add an aqueous solution of hydrochloric acid to precipitate any remaining phthalhydrazide.

-

Filter the mixture to remove the solid byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride salt.

-

Dissolve the salt in water and basify with a strong base (e.g., NaOH) to liberate the free amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain this compound.

Quantitative Data:

| Step | Reactants | Key Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 3-Buten-1-ol, Phthalimide, Triphenylphosphine | DIAD/DEAD | THF | 6-8 | 0 to RT | ~85 | >95 (after chromatography) |

| 2 | N-(but-3-en-1-yl)phthalimide | Hydrazine Hydrate | Methanol/Ethanol | 2-4 | Reflux | ~54 | >98 (after distillation) |

Synthesis Pathway: Gabriel Synthesis via Mitsunobu Reaction

Caption: Gabriel synthesis of this compound from 3-Buten-1-ol.

Reductive Amination of 3-Butenal

Reductive amination is a versatile one-pot method for synthesizing amines from carbonyl compounds[3]. For the synthesis of this compound, 3-butenal can be reacted with ammonia in the presence of a suitable reducing agent. This method is attractive due to its operational simplicity.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 3-butenal (1.0 equivalent) in a solvent such as methanol or ethanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia (e.g., 25% solution)[4].

-

Add a reducing agent. A common choice is sodium cyanoborohydride (NaBH3CN) as it selectively reduces the intermediate imine in the presence of the starting aldehyde[5][6]. Alternatively, catalytic hydrogenation over a metal catalyst (e.g., Nickel, Iron) can be employed[4][7].

-

If using NaBH3CN, the reaction is typically run at room temperature for several hours.

-

If using catalytic hydrogenation, the reaction is conducted under a hydrogen atmosphere at elevated temperature and pressure[4].

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction carefully (e.g., with water if using a hydride reducing agent).

-

Acidify the reaction mixture with aqueous HCl to convert the amine to its hydrochloride salt and extract with an organic solvent to remove any unreacted aldehyde.

-

Basify the aqueous layer with NaOH and extract the free amine with an organic solvent.

-

Dry the organic extracts, filter, and purify the product by distillation.

Quantitative Data:

| Starting Material | Amine Source | Reducing Agent/Catalyst | Solvent | Time (h) | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

| 3-Butenal | Ammonia | NaBH3CN | Methanol | 4-12 | Room Temp. | N/A | Moderate to Good (literature suggests 80-90% for similar reactions) | >95 (after purification) |

| 3-Butenal | Aqueous Ammonia (25%) | Fe/(N)SiC catalyst, H₂ | Water | 20 | 140 | 6.5 | Good to Excellent (literature reports high yields for other aldehydes)[4] | >98 (after purification) |

Synthesis Pathway: Reductive Amination

Caption: Reductive amination of 3-Butenal to this compound.

Reduction of 3-Butenenitrile

The reduction of a nitrile group offers a direct route to a primary amine. 3-Butenenitrile can be reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.5 equivalents) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether in a flask equipped with a reflux condenser and a dropping funnel[8].

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 3-butenenitrile (1.0 equivalent) in the same dry solvent to the LiAlH₄ suspension, maintaining the temperature at 0 °C[8][9].

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile peak).

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup)[8].

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the reaction solvent.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by distillation, and then purify the resulting this compound by fractional distillation.

Quantitative Data:

| Starting Material | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 3-Butenenitrile | LiAlH₄ | THF / Diethyl Ether | 4-8 | Reflux | Good to High (literature suggests high yields for nitrile reductions) | >98 (after distillation) |

Synthesis Pathway: Nitrile Reduction

Caption: Reduction of 3-Butenenitrile to this compound.

Purification of this compound

The final purity of this compound is critical for its application in sensitive research and development settings. The primary methods for its purification are fractional distillation and column chromatography.

Fractional Distillation

Fractional distillation is a suitable method for purifying this compound, especially when the impurities have significantly different boiling points. It is effective for removing non-volatile impurities and solvents from the synthesis steps.

Experimental Protocol:

-

Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Slowly heat the distillation flask.

-

Collect the fraction that distills at the boiling point of this compound (approximately 76-78 °C at atmospheric pressure). For temperature-sensitive compounds or to lower the boiling point, vacuum distillation can be employed[10][11].

-

Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.

-

The expected recovery can be high, depending on the initial purity of the crude product.

Quantitative Data:

| Purification Method | Boiling Point (°C) | Pressure | Typical Recovery (%) | Final Purity (%) |

| Fractional Distillation | 76-78 | Atmospheric | 85-95 | >99 |

Column Chromatography

Flash column chromatography can be used for high-purity isolation of this compound, particularly to separate it from structurally similar impurities. Due to the basic nature of amines, modifications to standard silica gel chromatography are often necessary to prevent peak tailing and product loss.

Experimental Protocol:

-

Stationary Phase Selection:

-

Option A (Modified Silica Gel): Use standard silica gel but add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.

-

Option B (Alternative Stationary Phase): Use a less acidic stationary phase like basic alumina or amine-functionalized silica gel[12].

-

-

Eluent Selection: Determine a suitable solvent system using TLC. A common eluent for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

-

Column Packing: Pack the column with the chosen stationary phase using the selected eluent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and carefully load it onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data:

| Stationary Phase | Eluent System (example) | Loading Capacity (g sample/100g silica) | Typical Recovery (%) | Final Purity (%) |

| Silica Gel with 1% Triethylamine | Dichloromethane/Methanol (98:2 to 95:5) | 1-5 | 80-90 | >99 |

| Amine-Functionalized Silica | Hexane/Ethyl Acetate (gradient) | 1-5 | 85-95 | >99 |

Workflow: Purification of this compound

Caption: General workflow for the purification of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 10. maratek.com [maratek.com]

- 11. chem.rochester.edu [chem.rochester.edu]

- 12. biotage.com [biotage.com]

An In-Depth Technical Guide to the Reactivity of 3-Buten-1-amine with Electrophiles

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Buten-1-amine (also known as homoallylamine) is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring both a primary amine and a terminal alkene, allows for a diverse range of chemical transformations. The amine group serves as a potent nucleophile, while the alkene moiety can participate in various addition and cyclization reactions. This dual reactivity makes this compound a valuable building block for synthesizing complex nitrogen-containing heterocycles, such as pyrrolidines, which are prevalent in numerous FDA-approved drugs.[1] This guide provides a comprehensive overview of the core reactivity of this compound with common electrophiles, complete with reaction mechanisms, experimental protocols, and quantitative data to support synthetic planning and drug development endeavors.

Core Reactivity at the Nitrogen Center

The primary amine of this compound is a strong nucleophile, readily reacting with a variety of electrophiles. These reactions primarily involve the functionalization of the nitrogen atom.

N-Alkylation with Alkyl Halides

This compound undergoes nucleophilic substitution with alkyl halides, a reaction commonly referred to as N-alkylation.[2] The reaction proceeds via an SN2 mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide.[3] A significant challenge in this reaction is controlling the degree of alkylation; the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[4][5][6] Using an excess of the starting amine can favor mono-alkylation.[3]

Table 1: Generalized Conditions for N-Alkylation of Primary Amines

| Alkylating Agent | Base | Solvent | Temperature | Key Considerations |

|---|---|---|---|---|

| Alkyl Iodide/Bromide | Excess Amine, K₂CO₃, CsOH | DMF, THF, Acetonitrile | Room Temp. to Reflux | Iodides and bromides are more reactive than chlorides.[2] Over-alkylation is a common side reaction.[4] |

| Alkyl Tosylate | CsOH | Ionic Liquids | Room Temp. to 100°C | Good for selective mono-alkylation.[7][8] |

| Ethers (with catalyst) | - | γ-Al₂O₃ (catalyst) | 260-320°C | Eco-friendly method applicable to primary and secondary amines.[9] |

Logical Flow: SN2 N-Alkylation Pathway

Caption: General mechanism for the N-alkylation of this compound.

N-Acylation with Acyl Chlorides and Anhydrides

The reaction of this compound with acyl chlorides or acid anhydrides is a highly efficient method for forming robust amide bonds.[10] This transformation proceeds through a nucleophilic addition-elimination mechanism.[11][12] The amine attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (chloride or carboxylate) is eliminated, and a proton is removed from the nitrogen to yield the stable N-acyl amide product.[12] The reaction is often rapid and exothermic.[13]

Table 2: Generalized Conditions for N-Acylation of Primary Amines

| Acylating Agent | Base / Catalyst | Solvent | Temperature | Key Considerations |

|---|---|---|---|---|

| Acyl Chloride | Excess Amine, Pyridine, NaOH | CH₂Cl₂, THF | 0°C to Room Temp. | Highly reactive; often requires a base to neutralize the HCl byproduct.[11][14] |

| Acid Anhydride | Catalytic Acid (e.g., Acetic Acid) | Neat or Water | Room Temp. | Less reactive than acyl chlorides but offers milder conditions.[15] |

| Carboxylic Acid | Coupling Agent (e.g., DCC, EDC) | DMF, CH₂Cl₂ | Room Temp. | Forms amide bond directly from carboxylic acids. |

Logical Flow: Nucleophilic Acyl Substitution

Caption: Mechanism for the N-acylation of this compound.

Reaction with Aldehydes and Ketones

This compound reacts with aldehydes and ketones under mildly acidic conditions (typically pH 4-5) to form imines, also known as Schiff bases.[16][17] The reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate.[18] Acid-catalyzed dehydration of this intermediate leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product.[17] This reaction is reversible and can be driven to completion by removing water.[14]

Table 3: Generalized Conditions for Imine Formation

| Carbonyl Compound | Catalyst | Solvent | Temperature | Key Considerations |

|---|---|---|---|---|

| Aldehydes | Acetic Acid, TsOH | Toluene, Ethanol | Room Temp. to Reflux | Reaction is reversible; requires removal of water (e.g., Dean-Stark trap).[18] |

| Ketones | Acetic Acid, TsOH | Toluene, Ethanol | Reflux | Ketones are generally less reactive than aldehydes. |

Bifunctional Reactivity: Cyclization Reactions

The true synthetic power of this compound lies in reactions that engage both the amine and alkene functionalities, providing access to valuable heterocyclic scaffolds.

Intramolecular Cyclization to Form Pyrrolidines

Derivatives of this compound are excellent precursors for the synthesis of pyrrolidines, a core structure in many pharmaceuticals.[1][19] While direct acid-catalyzed cyclization is not typical, N-substituted derivatives can undergo intramolecular cyclization. For example, an N-acyl derivative can be induced to cyclize onto the alkene in the presence of an electrophile that activates the double bond. A common strategy involves intramolecular aminomercuration or similar reactions that lead to a 5-membered ring system. These reactions often exhibit high regioselectivity, favoring the 5-exo-tet cyclization pathway to form the pyrrolidine ring.[20][21]

Logical Flow: General Intramolecular Cyclization

Caption: Pathway for electrophile-induced pyrrolidine synthesis.

Aza-Cope Rearrangement

The aza-Cope rearrangement is a[22][22]-sigmatropic rearrangement involving a nitrogen atom within a 1,5-diene framework.[23][24] N-allylated derivatives of this compound can undergo this rearrangement. The cationic 2-aza-Cope rearrangement is particularly facile and can occur at temperatures 100-200 °C lower than the all-carbon equivalent.[23] This reaction is often coupled with a subsequent intramolecular Mannich cyclization in a tandem sequence, known as the aza-Cope/Mannich reaction. This powerful cascade allows for the rapid construction of complex, fused nitrogen heterocycles from relatively simple acyclic precursors.[23]

Logical Flow: Aza-Cope/Mannich Cascade

Caption: Aza-Cope rearrangement followed by Mannich cyclization.

Experimental Protocols

The following are generalized experimental protocols adapted from standard procedures for primary amines. Researchers should optimize conditions for this compound specifically.

Protocol: General Procedure for N-Alkylation via Reductive Amination

This method is often preferred over direct alkylation with halides to control the degree of alkylation.[25]

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., Dichloroethane (DCE) or Dichloromethane (DCM), approx. 0.1 M concentration).[25]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[25]

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel.[25]

Protocol: General Procedure for N-Acylation using an Acyl Chloride

This protocol describes a standard method for amide synthesis.

-

Reaction Setup: Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in an anhydrous solvent (e.g., CH₂Cl₂, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0°C in an ice bath.

-

Addition of Acyl Chloride: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water or a saturated aqueous NaHCO₃ solution to quench any remaining acyl chloride. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Wash the combined organic layers with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or silica gel chromatography.[26]

Experimental Workflow: N-Acylation

Caption: A typical experimental workflow for N-acylation.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its reactivity is characterized by the nucleophilic nature of its primary amine and the ability of its alkene to participate in cyclization reactions. A thorough understanding of its reactions with various electrophiles—from simple N-alkylation and N-acylation to more complex intramolecular cyclizations and aza-Cope rearrangements—is crucial for its effective application. The ability to selectively functionalize either the nitrogen or the double bond, or to engage both in concert, provides synthetic chemists with a flexible tool for accessing diverse molecular architectures, particularly the pyrrolidine motif, which is of high value in drug discovery and development.

References

- 1. enamine.net [enamine.net]

- 2. Amination [fishersci.co.uk]

- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 11. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemistrystudent.com [chemistrystudent.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. Pyrrolidine synthesis [organic-chemistry.org]

- 22. 3-Pyrroline synthesis [organic-chemistry.org]

- 23. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 24. Aza-Cope Rearrangement | TCI AMERICA [tcichemicals.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

The Ascending Trajectory of Homoallylamine Derivatives: A Technical Guide to Their Synthesis, Mechanisms, and Multifaceted Applications

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Activity, and Diverse Applications of Homoallylamine Derivatives.

This in-depth guide explores the burgeoning field of homoallylamine derivatives, a class of organic compounds demonstrating significant potential across a spectrum of scientific disciplines, from medicine to materials science. With their unique structural motifs, these compounds have emerged as promising candidates for the development of novel antifungal and anticancer agents, as well as functional components in advanced materials and agricultural formulations. This document provides a detailed overview of their synthesis, mechanisms of action, and key applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Synthesis of Homoallylamine Derivatives

The synthesis of homoallylamine derivatives can be achieved through various methodologies, ranging from classical approaches to modern catalytic systems. A general and effective method involves the allylation of imines, which can be performed using different allylating agents and catalysts.

Experimental Protocol: Synthesis of a Representative Homoallylamine Derivative

This protocol details the synthesis of a representative N-aryl homoallylamine derivative, adapted from established methodologies.

Materials:

-

Appropriate aromatic amine (e.g., p-toluidine)

-

Aromatic aldehyde (e.g., thiophene-2-carboxaldehyde)

-

Allyl bromide

-

A suitable solvent (e.g., anhydrous Tetrahydrofuran (THF))

-

A suitable base (e.g., Sodium hydride (NaH))

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Step 1: Imine Formation

-

In a round-bottom flask, dissolve the aromatic amine (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the imine can be isolated or used directly in the next step.

Step 2: Allylation

-

In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the base (e.g., NaH, 1.2 eq) in anhydrous THF.

-

Add the imine from Step 1 (1.0 eq) to the suspension and stir for 30 minutes at room temperature.

-

Cool the mixture to 0°C and add allyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired homoallylamine derivative.

Workflow for the Synthesis of a Homoallylamine Derivative

Caption: A generalized workflow for the two-step synthesis of homoallylamine derivatives.

Applications in Drug Development

Homoallylamine derivatives have garnered significant attention for their potent biological activities, particularly as antifungal and anticancer agents.

Antifungal Activity

A significant body of research highlights the efficacy of homoallylamine derivatives against a range of pathogenic fungi, especially dermatophytes responsible for common skin infections.[1]

Mechanism of Action: Inhibition of Squalene Epoxidase

The primary antifungal mechanism of many homoallylamine derivatives is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting squalene epoxidase, these compounds disrupt ergosterol synthesis, leading to an accumulation of toxic squalene and a depletion of ergosterol. This dual effect compromises the integrity and function of the fungal cell membrane, ultimately resulting in cell death.[2]

Signaling Pathway of Squalene Epoxidase Inhibition

Caption: Inhibition of squalene epoxidase by homoallylamine derivatives disrupts ergosterol synthesis.

Quantitative Data: Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various N-aryl homoallylamine derivatives against common dermatophytes. Lower MIC values indicate higher antifungal potency.

| Compound ID | Substituent (Aryl Ring) | Trichophyton rubrum MIC (µg/mL) | Trichophyton mentagrophytes MIC (µg/mL) | Microsporum gypseum MIC (µg/mL) | Reference |

| 1 | 4-Bromo | 6.25 | 12.5 | 25 | [1] |

| 2 | 4-Chloro | 3.12 | 6.25 | 12.5 | [1] |

| 3 | 4-Methyl | 12.5 | 25 | 50 | [3] |

| 4 | 4-Methoxy | 25 | 50 | >50 | [3] |

| 5 | 2-Furyl (on N) | 3.25 | 6.25 | 12.5 | [1] |

| 6 | 2-Thienyl (on N) | 6.25 | 12.5 | 25 | [1] |

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of homoallylamine derivatives is typically evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.

Materials:

-

Fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS

-

96-well microtiter plates

-

Homoallylamine derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antifungal agent (e.g., Terbinafine)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each homoallylamine derivative in DMSO.

-

Perform serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

-

Prepare a standardized fungal inoculum suspension adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

-

Inoculate each well (except for the sterility control) with the fungal suspension.

-

Include a drug-free growth control and a sterility control (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days), depending on the growth rate of the fungus.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.

Workflow for Antifungal Susceptibility Testing

Caption: A streamlined workflow for determining the antifungal activity of homoallylamine derivatives.

Anticancer Activity

Emerging research has identified certain homoallylamine derivatives with promising cytotoxic effects against various human cancer cell lines.

Mechanism of Action: Potential Involvement of STAT3 Signaling Pathway

While the precise anticancer mechanisms of many homoallylamine derivatives are still under investigation, some evidence suggests the potential involvement of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] Constitutive activation of STAT3 is a hallmark of many cancers and promotes tumor cell proliferation, survival, and angiogenesis.[5] It is hypothesized that certain homoallylamine derivatives may interfere with the phosphorylation and subsequent dimerization of STAT3, preventing its translocation to the nucleus and the transcription of target oncogenes.[6]

Hypothesized Anticancer Signaling Pathway

Caption: A potential mechanism of anticancer action via inhibition of the STAT3 signaling pathway.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected homoallylamine derivatives against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7 | MCF-7 (Breast) | 12.2 | [7] |

| 8 | A549 (Lung) | 15.1 | [8] |

| 9 | HeLa (Cervical) | 11.2 | [8] |

| 10 | MDA-MB-231 (Breast) | 8.18 | [9] |

| 11 | MGC-803 (Gastric) | 1.52 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Homoallylamine derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the homoallylamine derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the control, and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Applications in Agriculture and Materials Science

Beyond their therapeutic potential, homoallylamine derivatives are also being explored for applications in agriculture and materials science.

Agricultural Fungicides

The antifungal properties of homoallylamine derivatives make them potential candidates for the development of new agricultural fungicides to protect crops from phytopathogenic fungi. Preliminary studies have shown their efficacy against pathogens such as Botrytis cinerea, the causative agent of gray mold disease in many fruits and vegetables.

Quantitative Data: Agricultural Fungicidal Activity

| Compound Type | Target Pathogen | Efficacy (% Inhibition) | Reference |

| N-aryl homoallylamine | Botrytis cinerea | 74.4% at 200 µg/mL | [10] |

| Substituted homoallylamine | Fusarium oxysporum | Data not yet available |

Further research is ongoing to optimize the structure of these compounds for enhanced efficacy, broader spectrum of activity, and favorable environmental profiles.

Materials Science

The presence of the reactive amine and allyl groups makes homoallylamine derivatives valuable monomers and building blocks for the synthesis of functional polymers and materials. Polyallylamine and its derivatives are used in a variety of applications, including:

-

Coatings: Polyallylamine hydrochloride (PAH) is used to create multilayered coatings on various surfaces through layer-by-layer assembly. These coatings can be used to modify surface properties, such as hydrophilicity and biocompatibility, for applications in medical devices and sensors.[11]

-

Drug Delivery: The cationic nature of polyallylamine allows it to form complexes with negatively charged molecules like DNA and RNA, making it a promising non-viral vector for gene delivery.[12] It can also be used to encapsulate and control the release of various drugs.[13]

-

Biomaterials: Homoallylamine-functionalized polymers are being investigated for use in tissue engineering scaffolds and other biomaterials due to their ability to promote cell adhesion and proliferation.[14]

Conclusion

Homoallylamine derivatives represent a versatile and promising class of compounds with a wide range of potential applications. Their demonstrated efficacy as antifungal and anticancer agents, coupled with their utility in agriculture and materials science, underscores the importance of continued research and development in this area. The synthetic methodologies, mechanistic insights, and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the full potential of these remarkable molecules. As our understanding of their structure-activity relationships and mechanisms of action deepens, we can anticipate the emergence of novel and impactful technologies derived from the homoallylamine scaffold.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Poly(Allylamine Hydrochloride) and ZnO Nanohybrid Coating for the Development of Hydrophobic, Antibacterial, and Biocompatible Textiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Polyallylamine hydrochloride - Wikipedia [en.wikipedia.org]

- 14. polysciences.com [polysciences.com]

3-Buten-1-amine CAS number and safety information

An In-depth Technical Guide to 3-Buten-1-amine: CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as homoallylamine, is a versatile primary aliphatic amine used in various organic syntheses and research applications. Its unique structure, containing both a primary amine and a terminal alkene, makes it a valuable building block for the synthesis of more complex molecules. This guide provides comprehensive technical information on its CAS number, chemical properties, and detailed safety protocols essential for researchers and professionals in drug development and other scientific fields.

Chemical Identification and Properties

CAS Number: 2524-49-4[1][2][3][4]

Synonyms: 1-Amino-3-butene, Homoallylamine[5]

Molecular Formula: C₄H₉N[1][2][6]

Molecular Weight: 71.12 g/mol [1][2][6]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Boiling Point | 74-77°C | [7] |

| Flash Point | -5°C (23°F) | [2] |

| Density | 0.777 g/cm³ | [2][7] |

| Vapor Pressure | 78.5 mmHg at 25°C | [7] |

| Solubility | Miscible with water | [1][2][7] |

| Appearance | Liquid | N/A |

| pKa | 9.96 ± 0.10 (Predicted) | [7] |

Safety Information

This compound is classified as a hazardous chemical and requires strict safety precautions during handling and storage.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

| Hazard Class | Category |

| Flammable Liquids | 2 |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

| Specific target organ toxicity (single exposure) | 3 (Respiratory system) |

GHS Pictograms:

Hazard and Precautionary Statements

A summary of the GHS hazard (H) and precautionary (P) statements is provided below.

| Type | Code | Statement |

| Hazard | H225 | Highly flammable liquid and vapor.[2][5][6] |

| H314 | Causes severe skin burns and eye damage.[2][5][6] | |

| H318 | Causes serious eye damage.[2][6] | |

| H335 | May cause respiratory irritation.[5] | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][5][6] |

| P233 | Keep container tightly closed.[2][6] | |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[2][5][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][6] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[2] | |

| P403+P235 | Store in a well-ventilated place. Keep cool.[6] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2][6] |

Transportation Information

| Regulation | Information |

| UN Number | UN2733[2][5] |

| Proper Shipping Name | AMINES, FLAMMABLE, CORROSIVE, N.O.S.[3][5] |

| Transport Hazard Class | 3[2][5] |

| Subsidiary Hazard Class | 8[5] |

| Packing Group | II[2][5] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are derived from safety data sheets and are intended to provide guidance for the safe handling and use of this compound in a laboratory setting.

Protocol 1: Personal Protective Equipment (PPE)

This protocol outlines the minimum PPE required when handling this compound.

Objective: To prevent skin, eye, and respiratory exposure.

Materials:

-

Chemical-resistant gloves (e.g., nitrile, neoprene)

-

Safety goggles with side-shields or a face shield

-

Flame-retardant laboratory coat

-

Closed-toe shoes

-

A properly fitted respirator with an organic vapor cartridge may be required for work with larger quantities or in poorly ventilated areas.

Procedure:

-

Before handling this compound, inspect all PPE for damage.

-

Don the laboratory coat, ensuring it is fully buttoned.

-

Put on safety goggles or a face shield.

-

Wear chemical-resistant gloves. Ensure gloves are of the correct material and thickness for the duration of the task.

-

If there is a risk of inhalation, use a respirator in accordance with your institution's safety guidelines.

Protocol 2: Safe Handling and Storage

This protocol describes the procedures for safely handling and storing this compound.

Objective: To minimize the risk of fire, explosion, and exposure.

Procedure:

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.[5]

-

Ensure an eyewash station and safety shower are readily accessible.[5]

-

Ground and bond containers when transferring material to prevent static discharge.[5]

-

Use only non-sparking tools.[5]

-

Keep away from open flames, hot surfaces, and sources of ignition.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]

-

Store under an inert atmosphere (e.g., nitrogen) as the material is air sensitive.[2][5]

-

Incompatible materials to avoid include oxidizing agents and carbon dioxide.[5]

Protocol 3: Accidental Release Measures

This protocol provides steps to take in the event of a spill.

Objective: To safely contain and clean up a spill of this compound.

Procedure:

-

Evacuate all non-essential personnel from the spill area.

-

Remove all sources of ignition.[5]

-

Ventilate the area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

-

Collect the absorbed material into a suitable, labeled, and closed container for disposal.[5]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose of the waste in accordance with local, state, and federal regulations.

Protocol 4: First-Aid Measures

This protocol details the immediate first-aid steps to be taken in case of exposure.

Objective: To provide immediate care after exposure to this compound.

Procedure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Visualizations

GHS Hazard Pathway

The following diagram illustrates the primary hazards associated with this compound.

Caption: GHS Hazards of this compound

Spill Response Workflow

This diagram outlines the logical workflow for responding to a spill of this compound.

Caption: this compound Spill Response Workflow

References

- 1. This compound | 2524-49-4 [chemicalbook.com]

- 2. This compound, tech. 90% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS#:2524-49-4 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C4H9N | CID 443732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. but-3-en-1-amine [chembk.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Butenylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenylamines, a group of unsaturated aliphatic amines with the chemical formula C₄H₉N, represent a class of compounds with significant potential in medicinal chemistry and drug development. Their structural diversity, arising from the various positions of the double bond and the amino group, gives rise to a range of physicochemical properties and biological activities. This guide provides a comprehensive overview of the core physical and chemical characteristics of key butenylamine isomers, detailed experimental protocols for their synthesis and analysis, and an exploration of their known biological significance.

Physical and Chemical Properties

The physicochemical properties of butenylamines are crucial for understanding their reactivity, formulation, and behavior in biological systems. These properties are significantly influenced by the isomer's specific structure, including the position of the double bond and the substitution on the nitrogen atom.

Isomers of Butenylamine

The primary butenylamine isomers include:

-

But-1-en-1-amine: The amino group is attached to the first carbon of the butene chain, which is part of the double bond.

-

But-2-en-1-amine (Crotylamine): The amino group is on the carbon adjacent to the double bond. It exists as (E) and (Z) isomers.

-

But-3-en-1-amine: The amino group is two carbons away from the double bond.

-

N-Methylallylamine: A secondary amine with a methyl group and an allyl group attached to the nitrogen.

Data Summary

The following tables summarize the available quantitative data for various butenylamine isomers. It is important to note that experimental data for some isomers, particularly but-1-en-1-amine and but-2-en-1-amine, are limited, with many reported values being computationally predicted.

Table 1: General and Physical Properties of Butenylamine Isomers

| Property | But-1-en-1-amine (Predicted)[1] | (E)-But-2-en-1-amine (Predicted)[2] | But-3-en-1-amine (Experimental)[3] | N-Methylallylamine (Experimental) |

| Molecular Formula | C₄H₉N | C₄H₉N | C₄H₉N | C₄H₉N |

| Molecular Weight ( g/mol ) | 71.12 | 71.12 | 71.12 | 71.12 |

| Boiling Point (°C) | Not available | Not available | 74-77 | 64-66 |

| Melting Point (°C) | Not available | Not available | Not available | Not available |

| Density (g/cm³) | Not available | Not available | 0.777 | 0.741 at 25°C |

| Water Solubility | Not available | Not available | Miscible | Miscible |

Table 2: Chemical and Spectroscopic Properties of Butenylamine Isomers

| Property | But-1-en-1-amine (Predicted)[1] | (E)-But-2-en-1-amine (Predicted)[2] | But-3-en-1-amine (Predicted)[4] | N-Methylallylamine |

| pKa (of conjugate acid) | Not available | Not available | 9.96 ± 0.10 | Not available |

| XLogP3 | 0.8 | 0.2 | 0.4 | 0.4[5] |

| ¹H NMR | Not available | Not available | Data available[6] | Data available[7] |

| ¹³C NMR | Not available | Not available | Data available[4] | Data available[8] |

| Mass Spectrum (EI) | Not available | Not available | Data available | Data available[9] |

| IR Spectrum | Not available | Not available | Data available | Data available[10] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of butenylamines in a research setting.

Synthesis Protocols

1. Synthesis of N-Methylallylamine

This procedure is adapted from a known method for the N-methylation of amines.

-

Reaction: Allyl chloride is reacted with an aqueous solution of methylamine.

-

Procedure:

-

To a stirred 40% aqueous solution of methylamine at room temperature, add allyl chloride in a 4:1 molar ratio in portions.

-

Continue stirring at room temperature for 3-4 hours.

-

Carefully acidify the solution with hydrochloric acid (HCl).

-

Extract the mixture with ether to remove any unreacted allyl chloride.

-

Concentrate the aqueous amine hydrochloride solution under reduced pressure.

-

Transfer the concentrated solution to a flask equipped for distillation.

-

Slowly add a highly concentrated potassium hydroxide (KOH) solution to the heated reaction mixture.

-

Collect the fraction boiling between 40-70°C.

-

Dry the collected fraction over anhydrous magnesium sulfate (MgSO₄) and re-distill to obtain pure N-methylallylamine (boiling point 64-66°C).

-

2. General Synthesis of Primary Butenylamines (Illustrative)

A common route to primary amines is the reduction of a corresponding nitrile or azide. For example, the synthesis of but-3-en-1-amine can be achieved through the reduction of 3-butenenitrile.

-

Reaction: Reduction of 3-butenenitrile using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

-

Generalized Procedure (Caution: LiAlH₄ is a highly reactive and dangerous reagent):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ in an anhydrous ether (e.g., diethyl ether or THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 3-butenenitrile in the same anhydrous ether to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting solid and wash it thoroughly with ether.

-

Dry the combined organic filtrates over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent by distillation, and then purify the resulting but-3-en-1-amine by fractional distillation.

-

Analytical Characterization Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amine Analysis

This protocol provides a general framework for the analysis of volatile amines like butenylamines.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A column specifically designed for amine analysis, such as a base-deactivated, non-polar siloxane type stationary phase column (e.g., Agilent J&W Select CP-Volamine), is recommended to prevent peak tailing.[1]

-

Sample Preparation:

-

Prepare a standard solution of the butenylamine isomer in a suitable solvent (e.g., methanol or water).

-

For complex matrices, a derivatization step may be necessary to improve volatility and chromatographic performance.

-

-

GC Conditions (Starting Point):

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. The presence of a nitrogen atom can often be inferred from an odd molecular ion peak.[11] Alpha-cleavage is a common fragmentation pathway for aliphatic amines.[6]

2. High-Performance Liquid Chromatography (HPLC) of Primary Amines via Pre-column Derivatization

This protocol is suitable for the analysis of primary butenylamines.

-

Principle: The primary amine is derivatized with a reagent that introduces a chromophore, allowing for UV detection.

-

Derivatization Reagent: o-Phthalaldehyde (OPA) is a common reagent for the derivatization of primary amines.[12]

-

Procedure:

-

Prepare a borate buffer solution (e.g., 400 mM).

-

Prepare an OPA reagent solution.

-

In an autosampler vial, mix the amine sample solution with the borate buffer and the OPA reagent.[12]

-

Allow the derivatization reaction to proceed for a set time.

-

Inject the derivatized sample into the HPLC system.

-

-

HPLC Conditions (Starting Point):

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector set at an appropriate wavelength for the OPA-amine derivative (e.g., 340 nm).

-

Biological Activity and Signaling Pathways

While specific data on the signaling pathways of butenylamines is limited, the broader class of allylamines, which includes N-methylallylamine, is well-known for its antifungal properties.[8][9]

Antifungal Mechanism of Action

Allylamines exert their antifungal effects by inhibiting the enzyme squalene epoxidase.[9][13][14] This enzyme is a key component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[8][13]

The inhibition of squalene epoxidase leads to two primary consequences:

-

Depletion of Ergosterol: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, leading to impaired function and increased permeability.[8][13]

-

Accumulation of Squalene: The buildup of squalene within the fungal cell is toxic and further contributes to membrane disruption and cell death.[13]

This mechanism provides a selective target, as allylamines have a much higher affinity for the fungal squalene epoxidase than for the mammalian equivalent.[9]

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a butenylamine isomer.

Conclusion

Butenylamines are a versatile class of molecules with demonstrated and potential applications in drug development, particularly as antifungal agents. This guide has provided a summary of their key physical and chemical properties, along with foundational experimental protocols for their synthesis and analysis. Further research into the experimental properties of all isomers and a deeper exploration of their biological activities and signaling pathways will undoubtedly unlock their full potential in the fields of medicinal chemistry and pharmacology.

References

- 1. agilent.com [agilent.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. studysmarter.co.uk [studysmarter.co.uk]

The Advent of a Versatile Building Block: The Discovery and History of 3-Amino-1-butene

For Immediate Release

A cornerstone of modern synthetic chemistry, 3-amino-1-butene (also known as 3-buten-1-amine or homoallylamine), has a rich history rooted in the foundational principles of organic synthesis. This in-depth technical guide explores the discovery and historical development of this versatile primary amine, detailing the pioneering experimental work that first brought it into existence and laid the groundwork for its myriad applications in research and drug development.

Early Syntheses: A Multi-pronged Approach

The initial preparation of 3-amino-1-butene was not a singular event but rather the result of explorations into various classic amine synthesis methodologies throughout the early to mid-20th century. These early investigations established several viable, albeit sometimes low-yielding, pathways to this unsaturated amine.

One of the earliest documented syntheses was reported by E. Galand in 1930 , who successfully prepared 3-amino-1-butene through the hydrogenation of allyl cyanide . This method, a testament to the burgeoning field of catalytic reductions, utilized a zinc-copper couple to achieve the transformation of the nitrile group to a primary amine.

Later, in 1961, E. Renk and J. D. Roberts described a more intricate, three-step synthesis commencing from benzenesulfonamide. Their approach involved the alkylation of the sulfonamide with an appropriate butenyl precursor, followed by the removal of the benzenesulfonyl protecting group to liberate the free amine.

Further expanding the synthetic repertoire, French chemist G. Courtois investigated the use of organometallic reagents, reporting the synthesis of 3-amino-1-butene via the reaction of allyl aluminum bromide with a protected aminomethylating agent. Concurrently, the pioneering work of H.C. Brown and N.M. Yoon on hydride reductions demonstrated that allyl cyanide could also be reduced to 3-amino-1-butene using aluminum hydride, although this particular method was noted for its modest yields.

These seminal works highlight the diverse strategies employed by early organic chemists to construct this valuable molecule, each contributing to the growing understanding of reaction mechanisms and synthetic utility.

Physicochemical Properties

Early characterization of 3-amino-1-butene established its fundamental physical and chemical properties, which are crucial for its handling and application in synthesis.

| Property | Value |

| Molecular Formula | C₄H₉N |

| Molecular Weight | 71.12 g/mol |

| Boiling Point | 82.5 °C at 760 mmHg |

| Density | 0.777 g/cm³ |

| CAS Number | 2524-49-4 |

Experimental Protocols of Foundational Syntheses

The following sections provide detailed methodologies for the key historical syntheses of 3-amino-1-butene, compiled from the original literature.

Hydrogenation of Allyl Cyanide (Galand, 1930)

Objective: To synthesize 3-amino-1-butene by the reduction of allyl cyanide using a zinc-copper couple.

Materials:

-

Allyl cyanide

-

Zinc dust

-

Copper(II) sulfate pentahydrate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Preparation of the Zinc-Copper Couple: Zinc dust is washed with a dilute solution of hydrochloric acid, followed by water, and then treated with a solution of copper(II) sulfate. The resulting dark-colored solid is washed with water and then ethanol to yield the activated zinc-copper couple.

-

Reduction: Allyl cyanide is dissolved in ethanol, and the freshly prepared zinc-copper couple is added to the solution. The mixture is heated under reflux.

-

Work-up: After the reaction is complete, the mixture is cooled and filtered to remove the metal residues. The ethanolic solution is acidified with hydrochloric acid and concentrated under reduced pressure. The resulting hydrochloride salt is treated with a strong base, such as sodium hydroxide, to liberate the free amine.

-

Purification: The liberated 3-amino-1-butene is extracted into an organic solvent (e.g., diethyl ether), dried over a suitable drying agent (e.g., anhydrous potassium carbonate), and purified by fractional distillation.

Synthesis via Benzenesulfonamide (Renk and Roberts, 1961)

Objective: A three-step synthesis of 3-amino-1-butene starting from benzenesulfonamide.

Step 1: N-Alkylation of Benzenesulfonamide

-

Benzenesulfonamide is deprotonated using a suitable base (e.g., sodium ethoxide in ethanol) to form the corresponding sodium salt.

-

An appropriate 4-halo-1-butene (e.g., 4-bromo-1-butene) is added to the solution, and the mixture is heated to effect N-alkylation.

-

The product, N-(but-3-en-1-yl)benzenesulfonamide, is isolated by precipitation or extraction.

Step 2: Deprotection of the Sulfonamide

-

The N-(but-3-en-1-yl)benzenesulfonamide is subjected to acidic hydrolysis, typically by heating with a strong acid such as concentrated hydrochloric acid or a mixture of hydrobromic acid and phenol.

-